1-Cyclopentyl-2-(Boc-amino)ethanol
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Overview
Description
1-Cyclopentyl-2-(Boc-amino)ethanol is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is characterized by the presence of a cyclopentyl group, a Boc-protected amino group, and an ethanol moiety. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopentyl-2-(Boc-amino)ethanol typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of cyclopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with ethylene oxide to yield this compound .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-2-(Boc-amino)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) and solvents such as dichloromethane (CH2Cl2). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-2-(Boc-amino)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(Boc-amino)ethanol is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
1-Cyclopentyl-2-(Boc-amino)ethanol can be compared with other Boc-protected amino alcohols, such as N-(tert-butoxycarbonyl)ethanolamine. While both compounds share the Boc-protected amino group, this compound is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties .
Similar compounds include:
- N-(tert-butoxycarbonyl)ethanolamine
- tert-Butyl (2-hydroxyethyl)carbamate
- 2-(tert-Butoxycarbonylamino)ethanol
These compounds are often used in similar applications but may differ in their reactivity and physical properties.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclopentyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-10(14)9-6-4-5-7-9/h9-10,14H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
OCLVPGXOBZWFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCC1)O |
Origin of Product |
United States |
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